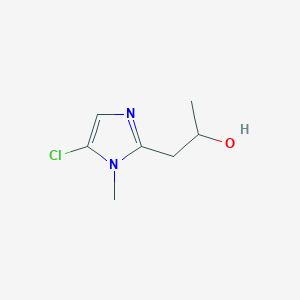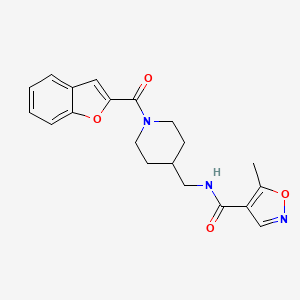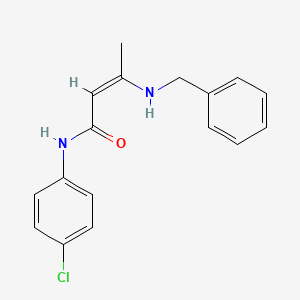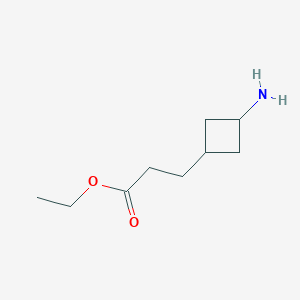
Ethyl 3-(3-aminocyclobutyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-aminocyclobutyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor-kappa B (NF-κB). Additionally, it has been suggested that this compound may interact with the active site of DPP-4, thereby inhibiting its enzymatic activity.
Biochemical and Physiological Effects:
Ethyl 3-(3-aminocyclobutyl)propanoate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In animal studies, ethyl 3-(3-aminocyclobutyl)propanoate has been shown to possess analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-(3-aminocyclobutyl)propanoate in lab experiments is its versatility. It can be easily synthesized using a multi-step process, and its pharmacological properties can be modified by changing the substituents on the cyclobutane ring. Additionally, this compound has been shown to exhibit low toxicity and good stability under physiological conditions. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to study its pharmacological effects in vitro.
Orientations Futures
There are several future directions for the research on ethyl 3-(3-aminocyclobutyl)propanoate. One potential area of interest is the development of more potent and selective inhibitors of DPP-4 for the treatment of type 2 diabetes. Additionally, this compound could be further explored as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate and to optimize its pharmacological properties.
Méthodes De Synthèse
Ethyl 3-(3-aminocyclobutyl)propanoate can be synthesized using a multi-step process. The first step involves the reaction of cyclobutanone with ammonia to produce 3-aminocyclobutanone. This intermediate product is then reacted with ethyl acrylate in the presence of a base to yield ethyl 3-(3-aminocyclobutyl)propanoate. The final product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 3-(3-aminocyclobutyl)propanoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Additionally, this compound has been explored as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
ethyl 3-(3-aminocyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKIJUKKWQWXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-aminocyclobutyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
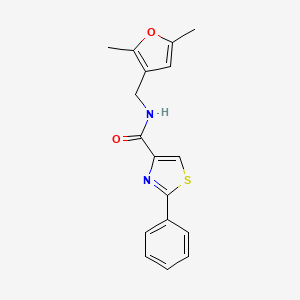
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
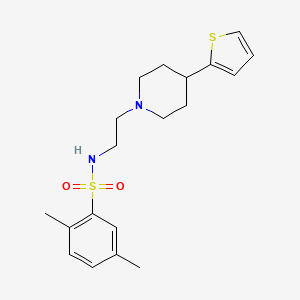
![Rac-tert-butyl (3R,3AS,6AR)-3-amino-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B2836240.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
